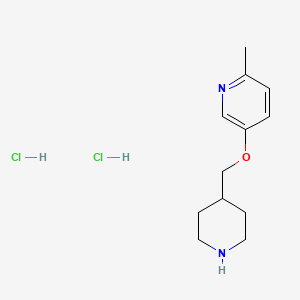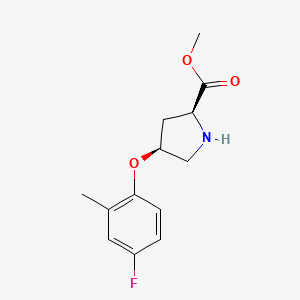
2-Methyl-5-(4-piperidinylmethoxy)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(4-piperidinylmethoxy)pyridine dihydrochloride: is a chemical compound with the molecular formula C₁₂H₂₀Cl₂N₂O and a molecular weight of 279.21 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 2-Methyl-5-(4-piperidinylmethoxy)pyridine dihydrochloride involves several steps. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methyl-5-hydroxypyridine and 4-piperidinemethanol.
Reaction Conditions: The hydroxyl group of 2-methyl-5-hydroxypyridine is converted to a methoxy group using a suitable methylating agent. This intermediate is then reacted with 4-piperidinemethanol under basic conditions to form the desired product.
Chemical Reactions Analysis
2-Methyl-5-(4-piperidinylmethoxy)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methyl-5-(4-piperidinylmethoxy)pyridine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it is used in research to understand the mechanisms of action of various biological targets.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-piperidinylmethoxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound binds to proteins and other biomolecules, affecting their structure and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
2-Methyl-5-(4-piperidinylmethoxy)pyridine dihydrochloride can be compared with other similar compounds, such as:
2-Methyl-5-(3-piperidinylmethoxy)pyridine: This compound has a similar structure but differs in the position of the piperidine ring.
2-Methyl-5-(4-piperidinylmethoxy)pyridine monohydrochloride: This compound has one less chloride ion compared to the dihydrochloride form.
2-Methyl-5-(4-piperidinylmethoxy)pyridine free base: This compound does not contain any chloride ions.
The uniqueness of this compound lies in its specific structure and the presence of two chloride ions, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C12H20Cl2N2O |
|---|---|
Molecular Weight |
279.20 g/mol |
IUPAC Name |
2-methyl-5-(piperidin-4-ylmethoxy)pyridine;dihydrochloride |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-10-2-3-12(8-14-10)15-9-11-4-6-13-7-5-11;;/h2-3,8,11,13H,4-7,9H2,1H3;2*1H |
InChI Key |
QSFUBJLGJUMNRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3,7,8-tetramethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12478852.png)
![1-{2-[(2-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B12478853.png)
![4-methyl-N-(2-methyl-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12478855.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B12478856.png)
![N'-[2-(4-bromo-2-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide](/img/structure/B12478863.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclohexanamine](/img/structure/B12478870.png)
![4-[4-(benzyloxy)phenyl]-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12478874.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B12478878.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl 4-tert-butylbenzoate](/img/structure/B12478884.png)

![5-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole](/img/structure/B12478903.png)
![3,5-Dimethyl-N-({3-[(4-methylphenyl)methoxy]phenyl}methyl)adamantan-1-amine](/img/structure/B12478904.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12478920.png)
![1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(4-methylbenzyl)methanamine](/img/structure/B12478941.png)
